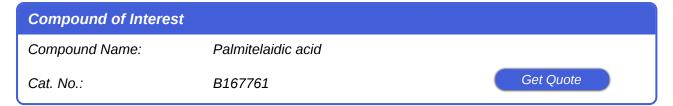


An In-depth Technical Guide to Palmitelaidic Acid: Chemical Properties and Physical State

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, physical state, and relevant biological signaling pathways of **Palmitelaidic acid**. The information is intended to support research and development activities in the fields of biochemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

Palmitelaidic acid is a monounsaturated trans-fatty acid.[1] It is the trans-isomer of palmitoleic acid.[2] Key chemical and physical properties are summarized in the table below for easy reference.



Property	Value
IUPAC Name	(9E)-hexadec-9-enoic acid[3][4]
Synonyms	trans-9-Hexadecenoic acid, Palmitelaidic acid, C16:1(9E)[3][5]
CAS Number	10030-73-6[3][5]
Chemical Formula	C16H30O2[3][5]
Molecular Weight	254.41 g/mol [3][6]
Melting Point	33-34°C[7]
Boiling Point	374.4°C (estimated)[7]
Physical State at 25°C	Solid[2]
Solubility	Soluble in organic solvents such as ethanol, DMF, and DMSO.[5] Limited solubility in water. [8] Estimated water solubility is 0.13 mg/L at 25°C.
InChI Key	SECPZKHBENQXJG-BQYQJAHWSA-N[3][5]

Experimental Protocols

Detailed methodologies for the study of **Palmitelaidic acid** are crucial for reproducible research. Below are summaries of experimental protocols cited in the literature.

2.1. In Vivo Animal Studies

A study investigating the effects of palmitoleic acid on metabolic functions in mice provides a relevant in vivo protocol that can be adapted for **Palmitelaidic acid**.

- Animal Model: Male C57BL/6J wild-type and PPARα-knockout mice.
- Diet: High-fat diet or standard diet for 12 weeks.
- Treatment: In the final two weeks, the high-fat diet-fed mice are treated daily with the fatty acid of interest (e.g., **Palmitelaidic acid**) or a vehicle control (e.g., oleic acid) by oral



gavage. A typical dosage might be 300 mg/kg of body weight.[6]

- Procedure: After the 12-week period, mice are fasted for 6 hours and then injected with insulin or a PBS vehicle.
- Sample Collection: Blood and liver samples are collected for subsequent analysis of RNA and protein expression.[6]

2.2. In Vitro Cell-Based Assays

The effects of **Palmitelaidic acid** on endothelial cells can be assessed using the following protocol.

- Cell Line: Human Aortic Endothelial Cells (HAECs).
- Treatment: Cells are treated with Palmitelaidic acid at a specific concentration (e.g., 20 μM).[5][9]
- Analysis:
 - Nitric Oxide (NO) Production: Measure the levels of NO in the cell culture supernatant.[5]
 [9]
 - Soluble E-selectin Levels: Quantify the concentration of soluble E-selectin in the cell culture medium.[5][9]

2.3. Pharmacokinetic Studies in Rats

A UPLC-MS/MS method has been developed for the simultaneous determination of cis- and trans-palmitoleic acid in rat serum, which can be applied to pharmacokinetic studies of **Palmitelaidic acid**.

- Animal Model: Male Sprague-Dawley rats.
- Administration: Intragastric gavage of Palmitelaidic acid at a dose of 75 mg/kg body weight.
 [10]



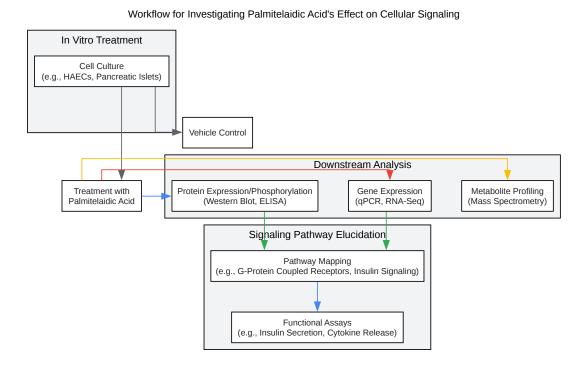
- Blood Sampling: Serial blood samples are collected from the orbital venous plexus at various time points (e.g., 0, 10, 20, 30, 40, 60 minutes, and 2, 3, 6, 12, 24 hours) post-administration.
 [10]
- Analysis: The concentration of Palmitelaidic acid in the serum is determined using a validated UPLC-MS/MS method.[10]

Signaling Pathways

While much of the research on signaling pathways has focused on its cis-isomer, palmitoleic acid, evidence suggests that **Palmitelaidic acid** also has distinct biological activities. It has been shown to augment glucose-stimulated insulin secretion, with its activity being associated with different signaling pathways than its cis counterpart.[11] Both isomers are thought to interact with G protein-coupled receptors such as GPR40, GPR55, GPR119, and GPR120.[11]

The diagram below illustrates a generalized workflow for investigating the impact of **Palmitelaidic acid** on cellular signaling pathways.





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